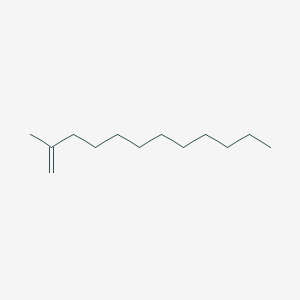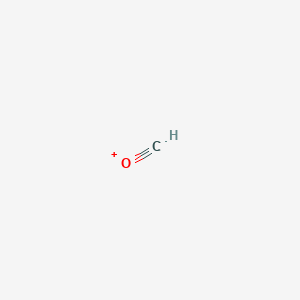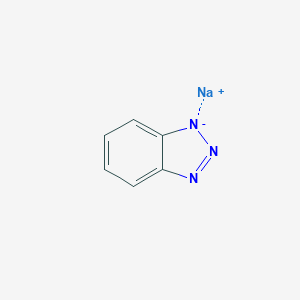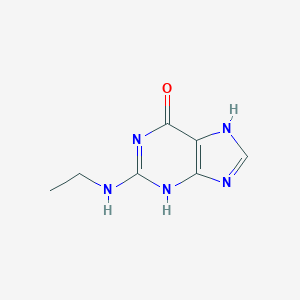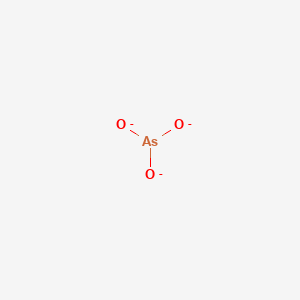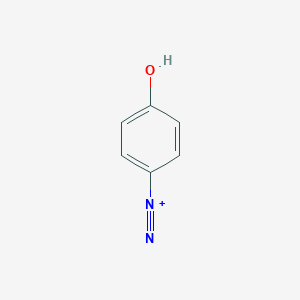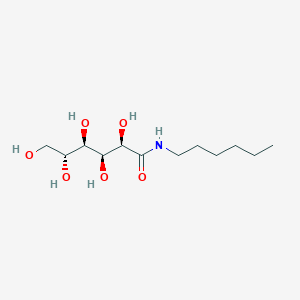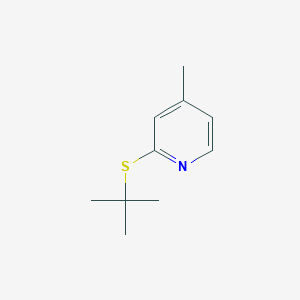
Silane, trimethyl(3,5-xylyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(3,5-xylyloxy)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TMS-Xyl-Silane and is a colorless liquid with a molecular weight of 240.44 g/mol. It is used in various fields such as material science, nanotechnology, and biomedicine due to its ability to modify surfaces and improve material properties.
Mecanismo De Acción
The mechanism of action of TMS-Xyl-Silane is based on its ability to form covalent bonds with various surfaces. This chemical reaction modifies the surface properties of the material, resulting in improved adhesion, wetting, and other material properties. In the case of polymers, TMS-Xyl-Silane acts as a cross-linking agent, forming covalent bonds between polymer chains, resulting in improved mechanical and thermal properties.
Efectos Bioquímicos Y Fisiológicos
TMS-Xyl-Silane has been shown to have low toxicity and is considered safe for use in scientific research. However, its long-term effects on human health are still unknown, and further studies are required to determine its safety for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TMS-Xyl-Silane is its ability to modify surfaces and improve material properties. This makes it a valuable tool in various scientific fields such as material science, nanotechnology, and biomedicine. It is also relatively easy to synthesize, and the synthesis method has been optimized to give high yields and purity of the final product.
One of the limitations of TMS-Xyl-Silane is its high reactivity, which can make it difficult to handle and store. It also requires specialized equipment for handling and synthesis, which can be costly. Additionally, its long-term effects on human health are still unknown, which limits its potential applications in biomedicine.
Direcciones Futuras
There are several future directions for research on TMS-Xyl-Silane. One of the areas of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for TMS-Xyl-Silane in fields such as energy storage, catalysis, and environmental remediation.
In biomedicine, future research could focus on the use of TMS-Xyl-Silane as a surface modifier for medical implants to improve their biocompatibility and reduce the risk of rejection by the body. Additionally, research could focus on the use of TMS-Xyl-Silane as a precursor for the synthesis of silicon-based nanoparticles for drug delivery, imaging, and sensing applications.
Conclusion
In conclusion, TMS-Xyl-Silane is a valuable tool in various scientific fields due to its ability to modify surfaces and improve material properties. Its unique properties make it a promising candidate for future research in fields such as material science, nanotechnology, and biomedicine. However, further studies are required to determine its long-term effects on human health and to develop new synthesis methods and applications.
Métodos De Síntesis
The synthesis of TMS-Xyl-Silane is achieved through a two-step process. The first step involves the reaction of 3,5-xylyl chloride with sodium hydroxide to produce 3,5-xylyl alcohol. The second step involves the reaction of 3,5-xylyl alcohol with trimethylchlorosilane in the presence of a catalyst to produce TMS-Xyl-Silane. This synthesis method has been optimized to give high yields and purity of the final product.
Aplicaciones Científicas De Investigación
TMS-Xyl-Silane has been extensively studied for its potential applications in various scientific fields. In material science, it is used as a surface modifier to improve the adhesion and wetting properties of materials such as glass, ceramics, and metals. It is also used as a cross-linking agent for polymers, which improves their mechanical and thermal properties.
In nanotechnology, TMS-Xyl-Silane is used as a precursor for the synthesis of silicon-based nanoparticles, which have potential applications in drug delivery, imaging, and sensing. In biomedicine, TMS-Xyl-Silane is used as a surface modifier for medical implants to improve their biocompatibility and reduce the risk of rejection by the body.
Propiedades
Número CAS |
17994-05-7 |
|---|---|
Nombre del producto |
Silane, trimethyl(3,5-xylyloxy)- |
Fórmula molecular |
C11H18OSi |
Peso molecular |
194.34 g/mol |
Nombre IUPAC |
(3,5-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-6-10(2)8-11(7-9)12-13(3,4)5/h6-8H,1-5H3 |
Clave InChI |
XLZRFTUPZGLUER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)O[Si](C)(C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)O[Si](C)(C)C)C |
Sinónimos |
Trimethyl(3,5-xylyloxy)silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





